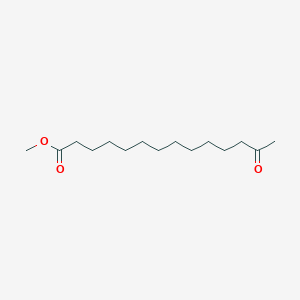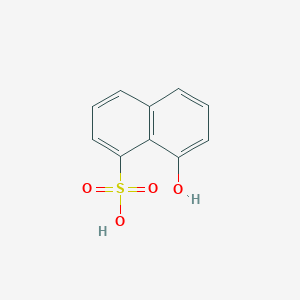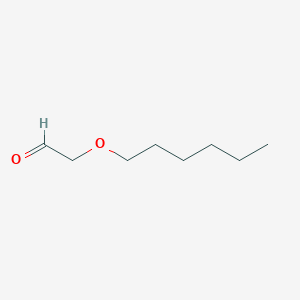
(Hexyloxy)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Hexyloxy)acetaldehyde is a chemical compound that is widely used in scientific research due to its unique properties. It is a colorless liquid with a characteristic odor and is also known as 2-(hexyloxy)acetaldehyde.
Aplicaciones Científicas De Investigación
(Hexyloxy)acetaldehyde is used in various scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (Hexyloxy)acetaldehyde is not fully understood. However, it is believed to act as an electrophile and react with nucleophiles such as amines and alcohols to form adducts. These adducts can then be used as building blocks for the synthesis of various compounds.
Efectos Bioquímicos Y Fisiológicos
(Hexyloxy)acetaldehyde has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause irritation to the skin, eyes, and respiratory system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Hexyloxy)acetaldehyde has several advantages for lab experiments. It is readily available, easy to handle, and relatively inexpensive. However, its toxicity and potential health hazards make it challenging to work with, requiring proper safety precautions.
Direcciones Futuras
There are several future directions for the use of (Hexyloxy)acetaldehyde in scientific research. One potential area of research is the development of new synthetic methodologies using (Hexyloxy)acetaldehyde as a building block. Another area of research is the study of the biochemical and physiological effects of (Hexyloxy)acetaldehyde on living organisms.
Conclusion:
In conclusion, (Hexyloxy)acetaldehyde is a chemical compound that has several scientific research applications. Its unique properties make it a valuable reagent in organic synthesis and a building block for the synthesis of various compounds. However, its toxicity and potential health hazards require proper safety precautions when handling. Further research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
Métodos De Síntesis
(Hexyloxy)acetaldehyde is synthesized by the reaction of 2-hydroxyacetaldehyde with hexyl bromide in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as ether or chloroform. The product is then purified by distillation or recrystallization.
Propiedades
Número CAS |
17597-96-5 |
|---|---|
Nombre del producto |
(Hexyloxy)acetaldehyde |
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
2-hexoxyacetaldehyde |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-7-10-8-6-9/h6H,2-5,7-8H2,1H3 |
Clave InChI |
NNBJGVGKBIFRHE-UHFFFAOYSA-N |
SMILES |
CCCCCCOCC=O |
SMILES canónico |
CCCCCCOCC=O |
Otros números CAS |
17597-96-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





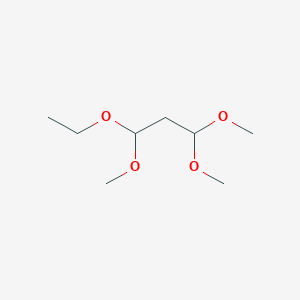
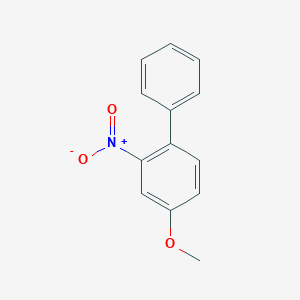
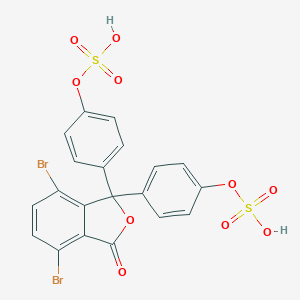
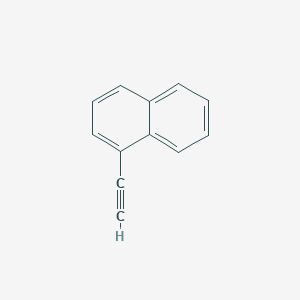
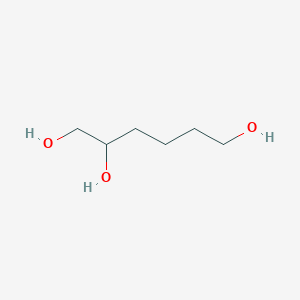
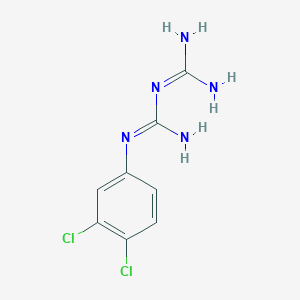
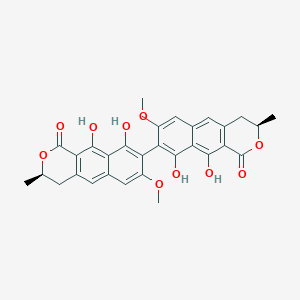
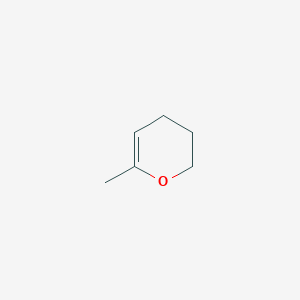
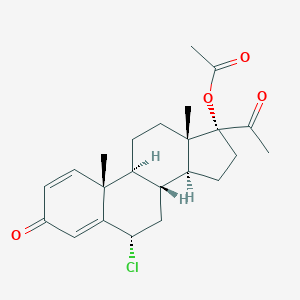
![Spiro[2.5]octan-6-one](/img/structure/B95088.png)
